molecular formula C19H14FN5O2S B2795849 N-(4-fluorophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide CAS No. 1242911-97-2

N-(4-fluorophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide

Cat. No.: B2795849
CAS No.: 1242911-97-2
M. Wt: 395.41
InChI Key: OQFCLWJONWVEGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the triazolo-pyrazine class, characterized by a fused [1,2,4]triazolo[4,3-a]pyrazin core. Key structural features include:

  • 4-fluorophenyl acetamide moiety: Enhances lipophilicity and bioavailability while influencing target binding.
  • Sulfanyl linkage: Stabilizes the molecule’s conformation and may modulate electronic properties.

Its synthesis likely follows established routes for triazolo-pyrazines, involving cyclocondensation of thiosemicarbazides with pyrazine precursors .

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[(8-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN5O2S/c20-13-6-8-14(9-7-13)21-16(26)12-28-19-23-22-17-18(27)24(10-11-25(17)19)15-4-2-1-3-5-15/h1-11H,12H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQFCLWJONWVEGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CN3C(=NN=C3SCC(=O)NC4=CC=C(C=C4)F)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the triazolopyrazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the fluorophenyl group: This step often involves nucleophilic substitution reactions where a fluorophenyl halide reacts with a nucleophile.

    Thioacetamide linkage: The final step involves the formation of the thioacetamide bond, which can be accomplished through a condensation reaction between the triazolopyrazine derivative and a thioacetamide precursor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or reduce the triazolopyrazine core.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-(4-fluorophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The triazolopyrazine core can bind to active sites, inhibiting or modulating the activity of specific proteins. The fluorophenyl group may enhance binding affinity and specificity, while the thioacetamide linkage can influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Compound Name Core Structure Key Substituents Physicochemical Implications
Target Compound [1,2,4]triazolo[4,3-a]pyrazin 8-oxo, 7-phenyl, 3-sulfanyl High planarity; moderate solubility due to sulfanyl and acetamide groups .
N-(4-fluorobenzyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide () [1,2,3]triazolo[4,5-d]pyrimidin 4-fluorobenzyl, p-tolyl Pyrimidine core increases π-stacking potential; p-tolyl enhances lipophilicity .
8-Amino-6-[4-(4-benzylpiperazin-1-yl)phenyl]-2-phenyl-1,2,4-triazolo[4,3-a]pyrazin-3-(2H)one () [1,2,4]triazolo[4,3-a]pyrazin 8-amino, 6-(benzylpiperazinyl) Amino group improves solubility; benzylpiperazine introduces basicity and possible CNS penetration .

Substituent-Driven Functional Differences

  • Fluorophenyl vs.
  • Sulfanyl vs. Oxo/Amino Groups: The sulfanyl linker in the target compound offers greater conformational flexibility than the rigid oxo or amino groups in , possibly affecting target selectivity .
  • Aromatic vs. Aliphatic Substituents : Compounds with aliphatic groups (e.g., cyclopentyl in ) exhibit lower logP values than the target compound’s phenyl-substituted core, suggesting divergent pharmacokinetic profiles .

Pharmacological and Structural Insights

While direct pharmacological data for the target compound are unavailable, inferences can be drawn from analogs:

  • Kinase Inhibition : highlights triazolo-pyrazines with piperazinyl groups as kinase inhibitors. The target compound’s phenyl and fluorophenyl groups may enhance affinity for ATP-binding pockets .
  • Metabolic Stability : The sulfanyl group in the target compound may confer resistance to oxidative metabolism compared to methyl or ethyl substituents in –3 .

Biological Activity

N-(4-fluorophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action.

  • Molecular Formula: C20H16FN5O2S
  • Molecular Weight: 409.4 g/mol
  • CAS Number: 2549017-10-7
  • IUPAC Name: N-[(4-fluorophenyl)methyl]-2-[(8-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)sulfanyl]acetamide

Antitumor Activity

Recent studies have demonstrated that derivatives of triazolo[4,3-a]pyrazine exhibit significant antitumor activity. For instance, compound 22i from a related study showed excellent activity against various cancer cell lines:

Cell LineIC50 (μM)
A5490.83 ± 0.07
MCF-70.15 ± 0.08
HeLa2.85 ± 0.74

These results indicate that the compound may function as a potent inhibitor of tumor growth by targeting specific cellular pathways associated with cancer proliferation .

The mechanism of action for this compound involves several potential pathways:

  • Inhibition of Kinases: The compound shows promise as a c-Met kinase inhibitor with an IC50 value in the nanomolar range (48 nM), suggesting it may interfere with signaling pathways crucial for cancer cell survival and proliferation .
  • Induction of Apoptosis: Experimental data indicate that treatment with this compound leads to increased apoptosis in cancer cells as evidenced by Annexin V-FITC/PI staining assays.
  • Cell Cycle Arrest: Flow cytometry analysis has shown that the compound can induce cell cycle arrest at specific phases (G1/S or G2/M), further inhibiting cell division .

In Vitro Studies

In vitro studies have been conducted to evaluate the cytotoxic effects of the compound on various cancer cell lines. The following methodologies were employed:

  • MTT Assay: To assess cell viability post-treatment.
  • Fluorescence Staining: To visualize apoptosis and necrosis in treated cells.

In Vivo Studies

While in vitro studies provide initial insights into the biological activity of the compound, in vivo studies are essential for understanding its therapeutic potential. Current research is ongoing to evaluate the efficacy and safety profiles in animal models.

Q & A

Q. Key Conditions :

  • Solvents : THF, dioxane, or DMF.
  • Catalysts : Base-mediated reactions (e.g., triethylamine).
  • Purity Control : Intermediate purification via column chromatography (silica gel, hexane/EtOAc gradients) .

How is the structural identity of this compound confirmed in academic research?

Methodological Answer:
A combination of analytical techniques is used:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Verify aromatic protons (δ 7.2–8.1 ppm for fluorophenyl), sulfanyl-acetamide linkage (δ 3.8–4.2 ppm for -S-CH₂-), and triazolopyrazine carbonyl (δ 165–170 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the fused heterocyclic system .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 437.08) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal packing and confirm stereoelectronic effects of the fluorophenyl group (if single crystals are obtainable) .

What initial biological activity screening approaches are recommended for this compound?

Methodological Answer:
Prioritize target-based assays informed by structural analogs:

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorescence polarization or luminescence assays .
  • Antimicrobial Activity : Broth microdilution (MIC ≤ 16 µg/mL for S. aureus based on triazolopyrazine derivatives) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ dose-response curves .
  • ADME Profiling :
    • Solubility : Shake-flask method in PBS (pH 7.4).
    • Metabolic Stability : Microsomal incubation (e.g., human liver microsomes) .

How can researchers address low yields in the final amidation step?

Advanced Optimization Strategies:

  • Reagent Screening : Replace EDCl/HOBt with T3P® (propylphosphonic anhydride) for higher coupling efficiency .
  • Solvent Effects : Switch from DMF to DMA or DCE to reduce side reactions .
  • Temperature Control : Perform reactions at 0–5°C to minimize hydrolysis of the acetamide intermediate .
  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted chloroacetamide) and adjust stoichiometry .

Data Contradiction Example :
A study reported 45% yield in DMF vs. 72% in DMA under identical conditions, highlighting solvent polarity’s role .

How to resolve discrepancies in reported biological activity data across studies?

Advanced Analysis Framework:

Assay Variability : Compare protocols (e.g., serum concentration in cell culture affecting IC₅₀ values) .

Structural Confirmation : Re-validate compound purity (HPLC ≥98%) to rule out degradation products .

Target Selectivity : Use CRISPR-edited cell lines to confirm on-target effects (e.g., DPP-IV inhibition vs. off-target kinase activity) .

Meta-Analysis : Cross-reference PubChem BioAssay data (AID 1257361) for consensus on activity thresholds .

What strategies are used to study structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Analog Synthesis : Modify substituents systematically:
    • Fluorophenyl Group : Replace with chlorophenyl or methoxyphenyl to assess halogen/electron effects .
    • Sulfanyl Linker : Substitute with methylene or ether groups to probe hydrogen-bonding requirements .
  • Pharmacophore Modeling : Use Schrödinger’s Phase to identify critical interactions (e.g., triazolopyrazine carbonyl as a hydrogen-bond acceptor) .
  • Free-Wilson Analysis : Quantify contributions of substituents to activity (e.g., 4-fluorophenyl improves logP by 0.3 units) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.